molecular formula C16H14BrNO3S3 B2746987 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034573-90-3

4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2746987
CAS No.: 2034573-90-3
M. Wt: 444.38
InChI Key: NCGFHOLFYVEQST-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound. It has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .


Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been extensively studied . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12BrNO3S2 . It has an average mass of 362.263 Da and a monoisotopic mass of 360.944183 Da .


Chemical Reactions Analysis

Thiophene derivatives, which are part of the compound , have been used in various chemical reactions . For instance, they have been used in the synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .


Physical and Chemical Properties Analysis

Thiophene, a component of the compound , is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been reported, with a focus on their potential applications in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Investigations into sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, with implications for lowering intraocular pressure in glaucoma treatment due to their water solubility and effectiveness when administered topically (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Biological Activities

  • Certain celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing that some compounds exhibited significant biological activities with potential therapeutic applications (Küçükgüzel et al., 2013).
  • New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing strong inhibition against human cytosolic isoforms hCA I and II (Gul et al., 2016).

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S3/c17-12-5-7-13(8-6-12)24(20,21)18-11-16(19,14-3-1-9-22-14)15-4-2-10-23-15/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGFHOLFYVEQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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